![molecular formula C13H15NO3 B4691594 ethyl 3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropanoate CAS No. 146132-96-9](/img/structure/B4691594.png)
ethyl 3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropanoate
Overview
Description
Ethyl 3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropanoate is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been found to have numerous biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of Ethyl 3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropanoate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation. This compound may also induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been found to have numerous biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropanoate in lab experiments is its potential anti-cancer activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are numerous future directions for research on Ethyl 3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropanoate. One of the most significant directions is in the development of new cancer therapies. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a cancer therapy in humans. Other future directions include exploring the anti-inflammatory and antioxidant properties of this compound and investigating its potential use in other disease areas.
Conclusion
In conclusion, this compound is a chemical compound that has numerous scientific research applications. This compound has been synthesized using various methods and has been found to have potential anti-cancer activity, anti-inflammatory and antioxidant properties. While there are limitations to using this compound in lab experiments, there are numerous future directions for research on this compound, particularly in the development of new cancer therapies.
Scientific Research Applications
Ethyl 3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropanoate has been found to have numerous scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to have potential anti-cancer activity and has been studied extensively for its use in cancer therapy.
properties
IUPAC Name |
ethyl 3-(2,3-dihydroindol-1-yl)-3-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)9-12(15)14-8-7-10-5-3-4-6-11(10)14/h3-6H,2,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMWMZUBGUNZEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)N1CCC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301249781 | |
Record name | Ethyl 2,3-dihydro-β-oxo-1H-indole-1-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301249781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
146132-96-9 | |
Record name | Ethyl 2,3-dihydro-β-oxo-1H-indole-1-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146132-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,3-dihydro-β-oxo-1H-indole-1-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301249781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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